molecular formula C18H11F3N6O B2690531 N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396881-55-2

N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2690531
CAS No.: 1396881-55-2
M. Wt: 384.322
InChI Key: FITKLWARZWGCBH-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and tetrazole intermediates. One common method involves the reaction of quinoline-8-amine with 4-(trifluoromethyl)benzoyl chloride to form the corresponding amide. This intermediate is then subjected to cyclization with sodium azide to introduce the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like ruthenium (II) have been explored to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or phenyl rings .

Scientific Research Applications

N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, while the tetrazole ring may participate in hydrogen bonding and electrostatic interactions. These interactions can disrupt cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)benzamides: These compounds share the quinoline and amide functionalities but lack the tetrazole and trifluoromethyl groups.

    Tetrazole-substituted quinolines: These compounds feature the tetrazole ring but may have different substituents on the quinoline ring.

Uniqueness

N-(quinolin-8-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of its quinoline, trifluoromethyl-substituted phenyl, and tetrazole rings. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-quinolin-8-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N6O/c19-18(20,21)12-6-8-13(9-7-12)27-25-16(24-26-27)17(28)23-14-5-1-3-11-4-2-10-22-15(11)14/h1-10H,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITKLWARZWGCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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